molecular formula C11H13NO4 B1291072 1,3-Benzodioxol-5-yl(dimethylamino)acetic acid CAS No. 1103977-07-6

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid

Cat. No.: B1291072
CAS No.: 1103977-07-6
M. Wt: 223.22 g/mol
InChI Key: OYCPFYDYHYAJGQ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a dimethylamino group attached to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties. Additionally, it can bind to transport proteins, affecting the transport and distribution of other molecules within the cell .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving insulin and insulin-like growth factors (IGFs), which are crucial for cell growth and proliferation . This compound can also modulate gene expression, leading to changes in cellular metabolism and function. For example, it may alter the expression of genes involved in glucose metabolism, thereby impacting cellular energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, its interaction with COX enzymes inhibits their activity, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties, without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced production of prostaglandins . This compound may also influence other metabolic pathways, such as those involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl(dimethylamino)acetic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as dimethylamine reacts with an appropriate electrophile.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid can be compared with other similar compounds, such as:

    1,3-Benzodioxole-5-carboxylic acid: This compound lacks the dimethylamino group and has different chemical and biological properties.

    3,4-(Methylenedioxy)phenylacetic acid: This compound has a similar benzodioxole ring but differs in the position and nature of the substituents.

    1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC): This compound contains a dimethylamino group but has a different overall structure and applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(2)10(11(13)14)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPFYDYHYAJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640537
Record name (2H-1,3-Benzodioxol-5-yl)(dimethylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103977-07-6
Record name (2H-1,3-Benzodioxol-5-yl)(dimethylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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